

# A Comparative Guide to Experimental and Theoretical Spectral Data of Phenylhydrazines

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## Compound of Interest

Compound Name: **1-Butyl-1-phenylhydrazine**

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This guide provides a comparative analysis of experimental and theoretical spectral data for phenylhydrazine derivatives. Due to the limited availability of published experimental data for **1-Butyl-1-phenylhydrazine**, this document uses the parent compound, phenylhydrazine, as a well-documented analogue for demonstrating the comparison between experimentally obtained and theoretically calculated spectral data. Additionally, predicted mass spectrometry data for **1-Butyl-1-phenylhydrazine** is included.

## Data Presentation

The following tables summarize the experimental and theoretical spectral data for phenylhydrazine and **1-Butyl-1-phenylhydrazine**.

## **<sup>1</sup>H NMR Spectral Data Comparison for Phenylhydrazine**

Proton	Experimental Chemical Shift ( $\delta$ , ppm) in $\text{CDCl}_3$	Theoretical Chemical Shift ( $\delta$ , ppm)
NH	Broad signal, typically ~5.3-5.6	Calculated values vary depending on the computational method and solvent model.
NH <sub>2</sub>	Broad signal, typically ~3.6-4.0	Calculated values vary depending on the computational method and solvent model.
Aromatic C-H (ortho)	~6.8	Predicted values are generally calculated using Density Functional Theory (DFT).
Aromatic C-H (meta)	~7.2	Predicted values are generally calculated using Density Functional Theory (DFT).
Aromatic C-H (para)	~6.7	Predicted values are generally calculated using Density Functional Theory (DFT).

## <sup>13</sup>C NMR Spectral Data Comparison for Phenylhydrazine

Carbon	Experimental Chemical Shift ( $\delta$ , ppm) in $\text{CDCl}_3$ <a href="#">[1]</a> <a href="#">[2]</a>	Theoretical Chemical Shift ( $\delta$ , ppm)
C-N	~150	Predicted values are generally calculated using DFT. <a href="#">[3]</a>
Aromatic C (ortho)	~113	Predicted values are generally calculated using DFT. <a href="#">[3]</a>
Aromatic C (meta)	~129	Predicted values are generally calculated using DFT. <a href="#">[3]</a>
Aromatic C (para)	~120	Predicted values are generally calculated using DFT. <a href="#">[3]</a>

## FT-IR Spectral Data Comparison for Phenylhydrazine

Vibrational Mode	**Experimental Frequency (cm <sup>-1</sup> ) **[4][5][6]	Theoretical Frequency (cm <sup>-1</sup> )
N-H Stretch (NH <sub>2</sub> )	Broad, ~3332	Calculated values are typically obtained from frequency calculations using computational chemistry software.
Aromatic C-H Stretch	~3000-3100	Calculated values are typically obtained from frequency calculations using computational chemistry software.
C=C Aromatic Ring Stretch	~1600, 1500	Calculated values are typically obtained from frequency calculations using computational chemistry software.
N-H Bend	~1600	Calculated values are typically obtained from frequency calculations using computational chemistry software.
C-N Stretch	~1250-1350	Calculated values are typically obtained from frequency calculations using computational chemistry software.

## Mass Spectrometry Data Comparison

Experimental Data for Phenylhydrazine

m/z	Relative Intensity	Assignment
108	High	Molecular Ion $[M]^+$
93	Moderate	$[M-NH]^+$
77	High	$[C_6H_5]^+$
65	Moderate	$[C_5H_5]^+$
51	Moderate	$[C_4H_3]^+$

### Theoretical Data for **1-Butyl-1-phenylhydrazine**

Adduct	m/z	Predicted Collision Cross Section ( $\text{\AA}^2$ )
$[M+H]^+$	165.13863	137.0
$[M+Na]^+$	187.12057	142.4
$[M-H]^-$	163.12407	141.2
$[M+NH_4]^+$	182.16517	157.4
$[M+K]^+$	203.09451	141.2

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### **$^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) to a final volume of approximately 0.6-0.7 mL in an NMR tube. The spectrum is recorded on a spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

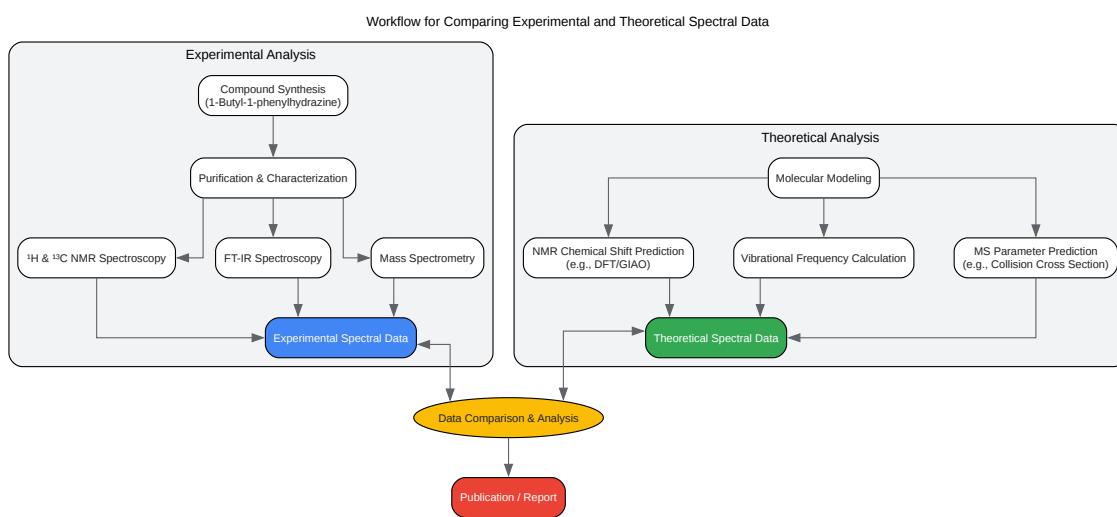
The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate (for liquids). A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . The data is presented as transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data.



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Caption: Workflow for comparing experimental and theoretical spectral data.

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